molecular formula C13H11N3O B3036415 2-Anilino-4-methoxynicotinonitrile CAS No. 341966-98-1

2-Anilino-4-methoxynicotinonitrile

Cat. No.: B3036415
CAS No.: 341966-98-1
M. Wt: 225.25 g/mol
InChI Key: ORPLFENMWIXAIQ-UHFFFAOYSA-N
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Description

2-Anilino-4-methoxynicotinonitrile is a nicotinonitrile derivative featuring an anilino group (phenylamino) at the 2-position and a methoxy substituent at the 4-position of the pyridine ring. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs such as 4-anilino-2-(methylthio)nicotinonitrile and 2-amino-5-bromo-4-methoxynicotinonitrile .

Properties

IUPAC Name

2-anilino-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-12-7-8-15-13(11(12)9-14)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPLFENMWIXAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-methoxynicotinonitrile typically involves the reaction of 4-methoxy-2-chloronicotinonitrile with aniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the anilino group .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing environmentally friendly practices to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Anilino-4-methoxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-4-methoxynicotinonitrile, particularly in its role as a kinase inhibitor, involves binding to the active site of CDK2. This binding interferes with the kinase’s ability to phosphorylate its substrates, thereby inhibiting cell cycle progression. The compound’s selectivity for CDK2 over other kinases is attributed to its specific interactions with key amino acid residues in the active site .

Comparison with Similar Compounds

Key Findings:

Methylthio groups (e.g., in ) introduce lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Bromine substituents (e.g., in ) add steric hindrance and may influence binding affinity in biological targets.

Biological Activity: The anilino group at position 2 (target compound) versus position 4 () could alter binding interactions with enzyme active sites. For example, kinase inhibitors often require precise positioning of aromatic substituents for optimal activity. Nitro groups (e.g., in ) are electron-withdrawing and may increase reactivity in electrophilic substitution reactions, though they are absent in the target compound.

Safety and Handling: Analogs like 2-amino-6-methylnicotinonitrile emphasize the need for respiratory protection (P95/P1 filters) and full-body suits during handling . Regulatory data for 2-(4-methoxyanilino)-4-nitrobenzoic acid highlight stringent storage conditions (e.g., 0–6°C) , suggesting similar precautions for methoxy-substituted anilines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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